molecular formula C21H13BrN2O4 B2693819 7-Bromo-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874395-32-1

7-Bromo-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2693819
M. Wt: 437.249
InChI Key: MFQPFIDDULJCMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Would involve studying the arrangement of atoms in the molecule and the bonds between them. This can be done using techniques like X-ray crystallography, NMR spectroscopy, etc.



Chemical Reactions Analysis

Would involve studying how this compound reacts with other compounds. This would depend on the functional groups present in the molecule and their reactivity.


The

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
    • Methods of Application : The structure–activity relationship studies have been discussed along with their therapeutic applications .
    • Results : The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
  • Scientific Field: Cancer Research

    • Application : Synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids via copper (I) catalyzed one-pot reaction of various aromatic aldehydes .
    • Methods of Application : The structures of the compounds that are synthesized are confirmed by 1H NMR, 13C NMR, and mass spectra .
    • Results : All the hybrids have been tested for their in vitro anticancer activity against four human cancer cell lines, including HeLa, MCF-7, A549, and PC3 .
  • Scientific Field: Antimicrobial Research

    • Application : Synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides was achieved from readily available materials .
    • Methods of Application : The compounds were screened for their in vitro antimicrobial activity against representative bacterial and fungal strains .
    • Results : Compounds exhibit good activity .

Safety And Hazards

, this would involve studying the compound’s toxicity, potential for causing irritation or allergic reactions, environmental impact, etc3.


Finally,

Future Directions

Would involve identifying areas where further research is needed, potential applications of the compound, and ways to improve its synthesis or modify its structure to enhance its properties.


Please note that this is a general overview and the specific details for your compound may vary. For more detailed information, it would be necessary to conduct laboratory experiments or computational studies. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

7-bromo-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrN2O4/c1-11-9-16(23-28-11)24-18(12-5-3-2-4-6-12)17-19(25)14-10-13(22)7-8-15(14)27-20(17)21(24)26/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQPFIDDULJCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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